(3-fluoro-4-methylphenyl)urea
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Overview
Description
(3-fluoro-4-methylphenyl)urea is an organic compound with the molecular formula C8H9FN2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-fluoro-4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-fluoro-4-methylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylaniline with an isocyanate derivative. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired urea derivative .
Industrial Production Methods
Industrial production of 1-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
(3-fluoro-4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)urea
- 1-(4-Fluorophenyl)urea
- 1-(3-Fluoro-4-methylphenyl)-3-(3,4,5-trimethoxybenzyl)urea
Uniqueness
(3-fluoro-4-methylphenyl)urea is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)urea |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
FIPCHQOGEGTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)F |
Origin of Product |
United States |
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